N,N-Dicyclohexyl-4-phenylbutanamide
Description
Properties
CAS No. |
91424-78-1 |
|---|---|
Molecular Formula |
C22H33NO |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N,N-dicyclohexyl-4-phenylbutanamide |
InChI |
InChI=1S/C22H33NO/c24-22(18-10-13-19-11-4-1-5-12-19)23(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1,4-5,11-12,20-21H,2-3,6-10,13-18H2 |
InChI Key |
HAGNUEIFIGWSPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling (EDC/HOBt)
The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) is a widely adopted method for amide bond formation. This approach minimizes racemization and enhances yield in sterically hindered systems.
Procedure:
- Dissolve 4-phenylbutanoic acid (10 mmol, 1.78 g) and dicyclohexylamine (10 mmol, 1.81 g) in anhydrous dichloromethane (50 mL).
- Add EDC (12 mmol, 2.30 g) and HOBt (10 mmol, 1.35 g) under nitrogen atmosphere.
- Stir at 0°C for 1 hour, then warm to room temperature and react for 24 hours.
- Quench with aqueous HCl (1 M), extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- Purify via recrystallization from ethanol/water (9:1).
Typical Yields: 70–85%
Purity (HPLC): ≥98%
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Reaction Time | 24 hours |
| Workup | Acidic quench, extraction |
| Purification | Recrystallization |
Mixed Carbonate Approach
This method employs isobutyl chloroformate to generate a reactive mixed carbonate intermediate, facilitating amide formation under mild conditions.
Procedure:
- Cool a solution of 4-phenylbutanoic acid (10 mmol) and N-methylmorpholine (12 mmol) in THF (30 mL) to −15°C.
- Add isobutyl chloroformate (12 mmol) dropwise, stir for 30 minutes.
- Introduce dicyclohexylamine (10 mmol) and stir for 6 hours at −15°C.
- Warm to room temperature, filter precipitated salts, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate 4:1).
Typical Yields: 65–75%
Advantage: Reduced epimerization risk compared to carbodiimide methods.
Acid Chloride Route
Synthesis of 4-Phenylbutanoyl Chloride
The acid chloride intermediate is prepared using thionyl chloride or oxalyl chloride .
Procedure:
- Reflux 4-phenylbutanoic acid (10 mmol) with thionyl chloride (15 mmol, 1.78 mL) in toluene (20 mL) for 3 hours.
- Remove excess thionyl chloride and toluene under reduced pressure.
Yield: >95% (crude, used without purification).
Amidation with Dicyclohexylamine
Procedure:
- Dissolve dicyclohexylamine (10 mmol) in anhydrous diethyl ether (30 mL).
- Add 4-phenylbutanoyl chloride (10 mmol) dropwise at 0°C under nitrogen.
- Stir for 2 hours, then warm to room temperature and react for 12 hours.
- Wash with 5% NaHCO₃, dry over MgSO₄, and concentrate.
- Recrystallize from hexane.
Typical Yields: 80–90%
Purity (NMR): >99%
Catalytic Methods
Boron Trifluoride-Etherate Catalysis
BF₃·OEt₂ activates the carboxylic acid for direct reaction with amines, avoiding intermediate isolation.
Procedure:
- Mix 4-phenylbutanoic acid (10 mmol), dicyclohexylamine (10 mmol), and BF₃·OEt₂ (1 mmol) in toluene (20 mL).
- Reflux for 8 hours.
- Cool, wash with water, dry, and concentrate.
- Purify via flash chromatography.
Yield: 60–70%
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| EDC/HOBt | 70–85 | ≥98 | High | Moderate |
| Acid Chloride | 80–90 | >99 | Low | High |
| Mixed Carbonate | 65–75 | 97 | Moderate | Low |
| BF₃ Catalysis | 60–70 | 95 | Low | High |
Key Observations:
- The acid chloride route offers the highest yield and purity, ideal for industrial-scale production.
- EDC/HOBt is preferable for lab-scale synthesis where racemization is a concern.
- BF₃ catalysis provides a cost-effective alternative but requires stringent moisture control.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.30–7.20 (m, 5H, Ph), 3.45–3.35 (m, 2H, NCH), 2.40 (t, J = 7.6 Hz, 2H, COCH₂), 1.80–1.20 (m, 22H, cyclohexyl + CH₂CH₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 140.1–125.3 (Ph), 53.2 (NCH), 35.8 (COCH₂), 29.5–24.0 (cyclohexyl).
Chromatographic Validation
- HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 12.4 min, purity >99%.
Challenges and Optimization Strategies
- Steric Hindrance: The bulky dicyclohexylamine group necessitates prolonged reaction times or elevated temperatures.
- Moisture Sensitivity: Acid chloride methods require anhydrous conditions to prevent hydrolysis.
- Byproduct Formation: Use of scavengers (e.g., polymer-bound trisamine) improves purity in coupling reactions.
Chemical Reactions Analysis
Types of Reactions: N,N-Dicyclohexyl-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N,N-Dicyclohexyl-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dicyclohexyl-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of N,N-Dicyclohexyl-4-phenylbutanamide and Analogs
Key Observations :
- Backbone Flexibility : The butanamide chain in the target compound provides greater conformational flexibility compared to rigid benzamide or cyclohexanecarboxamide backbones. This may influence binding interactions in biological systems.
- Substituent Effects : The 4-phenyl group increases lipophilicity relative to the nitro group in N,N-dicyclohexyl-4-nitrobenzamide, which could enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Melting Points : The nitro-substituted analog exhibits a higher melting point (168–170°C) due to stronger intermolecular interactions (e.g., dipole-dipole from nitro groups and efficient crystal packing) .
- Solubility : The target compound’s phenylbutanamide backbone likely reduces solubility in polar solvents compared to the hydroxylated analog in Table 2, which benefits from hydrogen bonding .
Table 3: Reported Bioactivities of Structural Analogs
Insights :
- Antioxidant Potential: Hydroxamic acid analogs (e.g., compound 9 in ) demonstrate radical-scavenging capabilities, suggesting that introducing a hydroxyl group to this compound could enhance its bioactivity .
- Enzyme Inhibition : Cyclohexyl and aryl substituents are common in inhibitors of enzymes like histone deacetylases (HDACs) or proteases, though direct evidence for the target compound is lacking .
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